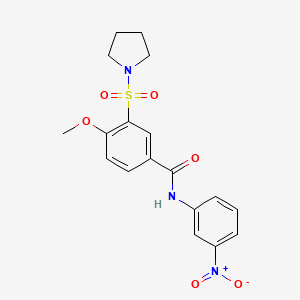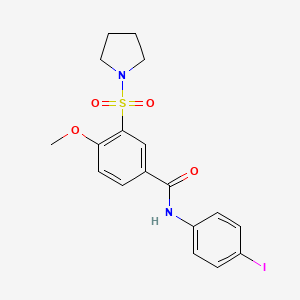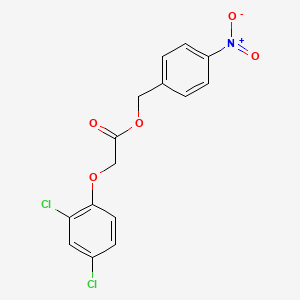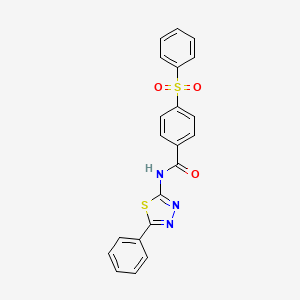
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Overview
Description
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxy group, a nitrophenyl group, a pyrrolidinylsulfonyl group, and a benzamide core, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-nitroaniline to produce 4-methoxy-N-(3-nitrophenyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would also be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide.
Reduction: Formation of 4-methoxy-N-(3-aminophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The pyrrolidinyl group may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-nitrophenyl)benzamide
- 4-methoxy-N-(2-nitrophenyl)benzamide
- 4-methoxy-N-(3-methylphenyl)benzamide
Uniqueness
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances the compound’s solubility, stability, and potential biological activities, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-16-8-7-13(11-17(16)28(25,26)20-9-2-3-10-20)18(22)19-14-5-4-6-15(12-14)21(23)24/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZFUZXWNMTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(furan-2-ylmethyl)-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3541838.png)
![4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3541845.png)

![(4-Nitrophenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate](/img/structure/B3541857.png)
![[4-[(Z)-[3-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B3541873.png)
![benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3541880.png)

![N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide](/img/structure/B3541904.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541905.png)

![3,4-dichlorobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3541919.png)
![3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B3541922.png)
![[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B3541933.png)
![1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone](/img/structure/B3541949.png)
